N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2S/c15-10-4-1-3-9(7-10)13-17-18-14(20-13)16-12(19)8-11-5-2-6-21-11/h1-7H,8H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEYCZGKUMHQRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Acetylation: The final step involves the acetylation of the oxadiazole derivative with thiophene-2-yl acetic acid under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
- Halogen Position and Type :
- N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-sulfanyl acetamide derivatives () exhibit antimicrobial activity, where the para-chloro substituent likely enhances metabolic stability compared to the meta-bromo group in the target compound. Bromine’s larger atomic radius may increase membrane permeability but reduce solubility .
- 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide (CAS: 334503-95-6, ) differs in bromine position (ortho vs. meta), which could sterically hinder binding to enzymes like MMP-9, a target for anticancer oxadiazoles .
Heterocyclic Core Variations
- Oxadiazole vs. Triazole: N-(3-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide () replaces oxadiazole with triazole, altering electron distribution and hydrogen-bonding capacity. Benzofuran-appended oxadiazoles () incorporate a fused benzofuran ring, increasing planar surface area for DNA intercalation compared to the thiophene in the target compound .
Bioactivity Profiles
Anticancer Activity :
- Compound 8 (), containing a benzodioxol group, inhibits MMP-9 with an IC₅₀ of 1.8 µM, comparable to cisplatin. The thiophene in the target compound may offer similar π-π interactions but lacks the benzodioxol’s electron-donating effects .
- Indole-based oxadiazoles () show cytotoxicity (e.g., 2a: IC₅₀ = 4.2 µM against MCF-7), attributed to indole’s intercalative ability. Thiophene’s smaller size may limit DNA binding but improve solubility .
Antimicrobial Activity :
Table 1: Key Properties of Selected Oxadiazole Derivatives
*Estimated based on analogous syntheses in .
Biological Activity
N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the pharmacological properties of this compound, focusing on its biological activity as demonstrated in various studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 396.27 g/mol. The structure features a brominated phenyl group and a thiophene ring, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, a related compound showed minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity. The MIC values ranged from 0.22 to 0.25 μg/mL for the most active derivatives tested .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Compound 7b | 0.22 | Staphylococcus aureus |
| Compound 7b | 0.25 | Escherichia coli |
Cytotoxicity and Selectivity
Cytotoxicity assays have revealed that the compound exhibits low hemolytic activity (% lysis range from 3.23 to 15.22%) compared to Triton X-100, suggesting a favorable safety profile for further development . Additionally, the compound showed noncytotoxicity with IC50 values exceeding 60 μM, indicating that it may selectively target pathogenic cells over normal cells.
The mechanism by which this compound exerts its biological effects may involve inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these targets were reported between 12.27–31.64 μM and 0.52–2.67 μM respectively . This suggests that the compound has potential as an antibacterial agent by interfering with bacterial DNA replication and folate synthesis.
Case Studies
Several studies have explored the biological activity of similar oxadiazole derivatives:
- Antimicrobial Evaluation : A series of thiazol-4-one/thiophene-bearing pyrazole derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that compounds with structural similarities to this compound possess significant antibacterial and antifungal activities .
- Anti-inflammatory Studies : Other oxadiazole derivatives have shown promising anti-inflammatory effects in vivo, suggesting that modifications in the oxadiazole structure can lead to enhanced therapeutic profiles against inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
